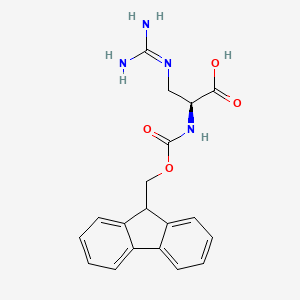

Fmoc-L-2-Amino-3-guanidinopropionic acid

Description

Contextualization within Non-Proteinogenic Amino Acids and Arginine Analogs

The fundamental building blocks of proteins are known as proteinogenic amino acids, which are directly encoded by the universal genetic code. In contrast, non-proteinogenic amino acids (NPAAs) are amino acids that are not naturally encoded in an organism's genetic code. nih.gov These can occur naturally in various organisms like bacteria, fungi, and plants, or they can be chemically synthesized. nih.govsigmaaldrich.com NPAAs represent a powerful tool in modern chemistry and biology, offering vast structural diversity and functional versatility. nih.govsigmaaldrich.comnih.gov Their incorporation into peptide chains can fundamentally alter the drug-like properties of peptidic medicines, often improving stability, potency, and bioavailability where peptides composed solely of natural amino acids might be less stable in biological conditions. nih.govnih.gov The use of stereochemically constrained NPAAs is a key strategy in the de novo design of polypeptide structures, as they can direct the folding of the peptide chain into specific, well-defined conformations. ias.ac.in

Fmoc-L-2-Amino-3-guanidinopropionic acid is a prime example of a synthetic NPAA used in research. evitachem.com It is specifically categorized as an analog of arginine. evitachem.comanaspec.com Arginine analogs are a class of molecules that structurally resemble the amino acid L-arginine, most notably by mimicking its guanidinium (B1211019) group. nih.govnih.gov This guanidine (B92328) functional group is a key structural element in many complex natural products and pharmaceuticals. nih.govnih.gov Arginine analogs are of significant interest in medicinal chemistry and drug discovery, as they can act as inhibitors for enzymes like nitric oxide synthases (NOS) or modulate biological interactions that are dependent on arginine. nih.govnih.gov The design of novel arginine analogs is a strategy used to develop peptides with enhanced or specific biological activities. researchgate.net this compound functions as such an analog, allowing researchers to introduce a guanidino group at a specific position within a synthetic peptide, thereby probing or modifying its function. evitachem.comiris-biotech.de

Significance in Peptide Chemistry and Chemical Biology Research

The significance of this compound in academic research is twofold, stemming from both its protective group and its unique side chain.

First, the N-α-Fmoc (9-fluorenylmethyloxycarbonyl) group is a cornerstone of modern solid-phase peptide synthesis (SPPS). evitachem.comchemimpex.comchempep.com Introduced in the 1970s, the Fmoc group is base-labile, meaning it can be removed under mild basic conditions, typically using a solution of piperidine (B6355638) in DMF. chempep.compeptide.com This orthogonality allows acid-labile side-chain protecting groups to remain intact during the sequential addition of amino acids to the growing peptide chain. chempep.com The process involves repeated cycles of deprotection of the Fmoc group from the resin-bound amino acid, followed by the coupling of the next Fmoc-protected amino acid in the sequence. uci.edu This strategic use of the Fmoc group allows for the precise and efficient construction of complex peptide sequences. evitachem.comchemimpex.com

Second, the guanidino side chain of this compound provides unique properties to the peptides into which it is incorporated. evitachem.com The guanidino group is positively charged over a wide pH range, similar to the side chain of arginine. This charge allows it to participate in electrostatic interactions and form strong hydrogen bonds, which can be critical for receptor binding, protein-protein interactions, and maintaining the structural stability of the peptide. evitachem.com By using this arginine analog, researchers can create peptidomimetics with altered tertiary structures or improved biological target matching. sigmaaldrich.com

Consequently, this compound is extensively used in several areas of chemical biology research:

Peptide Synthesis : It serves as a fundamental building block for constructing custom peptides and proteins with specific modifications. evitachem.comchemimpex.com

Therapeutic Development : The compound is explored for designing novel peptide-based drugs, particularly in fields like oncology and immunology, where the guanidino group can enhance biological activity. evitachem.comchemimpex.com

Biological Research : It is used to create molecular probes to study enzyme mechanisms, protein-protein interactions, and receptor binding. evitachem.com

Biomaterials : The derivative is employed in the development of nanomaterials intended for applications such as drug delivery and tissue engineering. evitachem.com

Protein Engineering and Bioconjugation : Researchers use the compound to modify proteins to enhance their functionality or to attach biomolecules to other surfaces or molecules, which is crucial for creating targeted drug delivery systems. chemimpex.com

Structure

3D Structure

Properties

Molecular Formula |

C19H20N4O4 |

|---|---|

Molecular Weight |

368.4 g/mol |

IUPAC Name |

(2S)-3-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C19H20N4O4/c20-18(21)22-9-16(17(24)25)23-19(26)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,23,26)(H,24,25)(H4,20,21,22)/t16-/m0/s1 |

InChI Key |

ZDDPAQOOCDZPCG-INIZCTEOSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CN=C(N)N)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN=C(N)N)C(=O)O |

Origin of Product |

United States |

Synthesis Methodologies for Fmoc L 2 Amino 3 Guanidinopropionic Acid and Its Derivatives

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Strategies for Incorporation

The predominant method for creating peptides containing Agp is Fmoc-based Solid-Phase Peptide Synthesis (SPPS). altabioscience.com This technique involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. altabioscience.com The use of the Fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino group is central to this approach, favored for its mild cleavage conditions. altabioscience.com However, the unique, highly basic, and nucleophilic nature of the Agp side-chain guanidino group necessitates specific adaptations to standard protocols. biosynth.comresearchgate.net

The standard Fmoc/tBu (tert-butyl) strategy is a cornerstone of modern SPPS. biosynth.com In this approach, the N-terminal α-amino group is temporarily protected by the base-labile Fmoc group, while side-chain functional groups are protected by acid-labile groups like tBu. biosynth.com When incorporating Fmoc-Agp-OH, the key adaptation is the protection of the guanidino side chain. Left unprotected, the guanidino group can cause undesirable side reactions, such as acylation during coupling steps or side-chain-to-side-chain cyclization. biosynth.com Therefore, a robust protecting group, orthogonal to both the Fmoc and tBu groups, is essential for the guanidino moiety. biosynth.com

Orthogonality in protecting groups is critical, allowing for the selective removal of one type of group without affecting others. biosynth.com For the guanidino group in Fmoc-SPPS, several protecting groups have been developed. These groups must be stable to the basic conditions used for Fmoc removal (typically piperidine (B6355638) in DMF) and are cleaved during the final acidolytic cleavage from the resin along with other side-chain protecting groups. biosynth.comiris-biotech.de

An alternative and versatile approach is the on-resin conversion of an ornithine (Orn) residue into the desired guanidine (B92328). nih.govnih.gov In this method, an orthogonally protected ornithine derivative, such as Fmoc-Orn(Dde)-OH or Fmoc-Orn(Boc)-OH, is incorporated into the peptide chain. nih.gov After chain assembly, the Orn side-chain protecting group is selectively removed, and the exposed amine is reacted with a guanidinylating agent to form the Agp residue. nih.govnih.gov This strategy allows for the late-stage introduction of guanidine functionality and the synthesis of modified guanidino groups. nih.gov

Table 1: Common Orthogonal Protecting Groups for the Guanidino Group in Fmoc-SPPS

| Protecting Group | Abbreviation | Cleavage Condition | Notes |

| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Strong acid (e.g., TFA) | Widely used, considered standard for arginine protection in Fmoc-SPPS. biosynth.com |

| 4-Methoxy-2,3,6-trimethylbenzenesulfonyl | Mtr | Strong acid (e.g., TFA) | An older protecting group, requires harsher cleavage conditions than Pbf. biosynth.com |

| Tosyl | Tos | Very strong acid (e.g., HF) | Primarily used in Boc-based SPPS but can be found in some Fmoc contexts. biosynth.com |

| Bis-tert-butyloxycarbonyl | bis-Boc | Strong acid (e.g., TFA) | Offers good protection and solubility. biosynth.com |

| Trifluoroacetyl | Tfa | Mild basic conditions | Described as semi-orthogonal to the Fmoc strategy, as it can be cleaved under different basic conditions than Fmoc. nih.govacs.org |

The formation of the peptide bond requires the activation of the carboxylic acid of the incoming Fmoc-amino acid. This is achieved using coupling reagents. The choice of reagent and conditions is vital to ensure high coupling efficiency and minimize racemization, especially when dealing with sterically hindered or unusual amino acids.

For the incorporation of Fmoc-Agp(PG)-OH (where PG is a protecting group), standard coupling reagents are generally effective. The reaction is typically carried out in a solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

Table 2: Selected Coupling Reagents Used in Fmoc-SPPS

| Reagent Name | Abbreviation | Class | Key Characteristics |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Uronium/Aminium Salt | Highly efficient, especially for hindered couplings. uci.edu Often used with HOAt. |

| (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | HBTU | Uronium/Aminium Salt | A common and effective coupling reagent for routine synthesis. merckmillipore.com |

| 1-Hydroxybenzotriazole / Diisopropylcarbodiimide | HOBt/DIC | Carbodiimide | A classical and cost-effective coupling method. DIC is used in SPPS as its urea (B33335) byproduct is soluble. |

| (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate) | HCTU | Uronium/Aminium Salt | A highly reactive and fast-acting reagent, widely used in both manual and automated synthesis. uci.edu |

Both manual and automated synthesizers can be used for the SPPS of Agp-containing peptides, with the underlying chemistry remaining the same. uci.edu Automated synthesizers offer high throughput and reproducibility, while manual synthesis provides flexibility for optimization and troubleshooting. A critical factor in both methods is the use of high-quality, amine-free DMF to prevent premature Fmoc deprotection. uci.edu

A typical manual synthesis cycle for adding one amino acid involves a series of discrete steps performed in a specialized reaction vessel.

Table 3: Typical Manual Fmoc-SPPS Cycle

| Step | Procedure | Purpose |

| 1. Swelling | The peptide-resin is swelled in a suitable solvent (e.g., DMF). | Prepares the resin and peptide chain for reaction. |

| 2. Fmoc Deprotection | The resin is treated with a solution of 20% piperidine in DMF for a set time (e.g., 7-10 minutes). uci.edu | Removes the Fmoc group from the N-terminal amino acid, exposing a free amine. |

| 3. Washing | The resin is thoroughly washed multiple times with DMF. uci.edu | Removes excess piperidine and the dibenzofulvene-piperidine adduct. iris-biotech.de |

| 4. Coupling | The activated Fmoc-Agp(PG)-OH (pre-mixed with a coupling reagent and a base like DIEA) is added to the resin and allowed to react. uci.edu | Forms a new peptide bond between the growing chain and the new amino acid. |

| 5. Washing | The resin is again washed with DMF. | Removes excess reagents and byproducts from the coupling reaction. |

| 6. Repeat | The cycle is repeated for the next amino acid in the sequence. | Elongates the peptide chain. |

Solution-Phase Synthesis Approaches for Fmoc-L-2-Amino-3-guanidinopropionic Acid

While SPPS dominates peptide synthesis, solution-phase synthesis is the primary method for preparing the this compound building block itself. evitachem.com The typical synthesis starts with the unprotected amino acid, L-2-amino-3-guanidinopropionic acid. The Fmoc group is introduced by reacting it with an Fmoc-donating reagent, such as Fmoc-chloride or Fmoc-succinimidyl carbonate (Fmoc-OSu), in an aqueous basic solution. evitachem.com The base, often sodium carbonate or triethylamine, facilitates the reaction at the α-amino group. evitachem.com Purification is then carried out, typically involving extraction and crystallization, to yield the final product.

Solution-phase methods can also be used for peptide synthesis (SolPPS), though they are often more labor-intensive than SPPS due to the need for purification after each coupling step. google.com However, for large-scale production of shorter peptides, SolPPS can be economically advantageous.

Advanced Synthetic Strategies for this compound and its Analogs

Research into the function of guanidino groups in peptides has driven the development of advanced synthetic strategies to create novel analogs of Agp. A key strategy is the on-resin guanidinylation of ornithine precursors, which offers significant flexibility. nih.govnih.gov This approach allows for the synthesis of peptides where the guanidine group is modified, for example, by N-alkylation or N-acylation. nih.gov Tailor-made guanidinylating reagents, such as N,N′-Di-Boc-1H-pyrazole-1-carboxamidine, are used to transfer the pre-modified guanidine group to the ornithine side chain. nih.gov

Another advanced area involves creating prodrugs by modifying the guanidine moiety to enhance properties like cell permeability. nih.gov For instance, the hydrophilic guanidine group can be temporarily masked with lipophilic, enzyme-labile groups. nih.gov This converts the peptide into a more membrane-permeable prodrug that, once inside the body, can be converted back to the active peptide by endogenous enzymes. nih.gov These strategies expand the chemical space accessible to peptide chemists and enable the fine-tuning of biological activity.

Guanidinylation Techniques in Amino Acid Synthesis

Guanidinylation is the chemical process of adding a guanidine group to a molecule, typically an amine. In the context of amino acid synthesis, it is a key strategy for creating arginine and its analogs from other precursor amino acids, such as ornithine. nih.govnih.gov This transformation is pivotal as the guanidinium (B1211019) side chain of arginine is frequently involved in the bioactive regions of peptidic ligands. nih.gov

Several reagents and strategies have been developed for the efficient guanidinylation of amino acids.

Triflyl Guanidines : N-trifluoromethanesulfonyl (triflyl) guanidines are a class of highly efficient reagents for the guanidinylation of amines, including amino acid derivatives and peptides, both in solution and on solid support. nih.gov

S-methylisothiourea : Amines can be converted into guanidines using S-methylisothiourea, which may be pre-activated with methyl iodide. nih.govnih.gov

Guanidinylation of Ornithine : A common and successful approach is the guanidinylation of the δ-amino group of ornithine. nih.gov One developed method involves a one-pot reaction for the guanidinylation of Nα-Fmoc-Ornithine. nih.gov This process begins with the synthesis of guanidinylating reagents from guanidine hydrochloride and various chloroformates. nih.gov These reagents are then activated and reacted with Fmoc-Ornithine to yield the desired arginine derivative. nih.gov

Solid-Phase Guanidinylation : Guanidinylation can also be performed directly on a peptide chain that has been assembled on a solid support. nih.gov One such method is a silver-promoted guanidinylation, where an unprotected ornithine residue within a resin-bound peptide is converted into a glycosylated arginine residue. nih.gov This technique allows for the site-specific introduction of modified arginine analogs into complex peptides. nih.gov

The following table summarizes various techniques used in the guanidinylation of amino acids.

Interactive Data Table: Guanidinylation Techniques and Reagents

| Precursor Amino Acid | Guanidinylation Reagent/Method | Application/Context | References |

|---|---|---|---|

| Nα-Fmoc-Ornithine | Disubstituted guanidines (from guanidine hydrochloride and chloroformates) | One-pot synthesis of arginine derivatives with increased lipophilicity for SPPS. | nih.gov |

| Amines (general) | N-trifluoromethanesulfonyl (triflyl) guanidines | Efficient guanidinylation of amines, amino acid derivatives, and peptides. | nih.gov |

| Amines (general) | S-methylisothiourea (pre-activated with methyl iodide) | General conversion of amines to guanidines. | nih.govnih.gov |

| Resin-bound Ornithine | Silver-promoted guanidinylation | Direct solid-phase synthesis of arginine-glycosylated peptide analogues. | nih.gov |

Preparation of Orthogonally Protected Derivatives

Orthogonal protection is a fundamental strategy in modern solid-phase peptide synthesis (SPPS), allowing for the selective removal of one type of protecting group while others remain intact. chempep.com This is crucial for synthesizing complex peptides, especially those requiring side-chain modification after initial chain assembly. nih.govnih.gov The Fmoc (9-fluorenylmethyloxycarbonyl) group, which protects the α-amino group, is central to this strategy. chempep.com It is stable to acids but is readily removed by a base, typically piperidine. chempep.comejbiotechnology.info This allows for the use of acid-labile protecting groups, such as Boc (tert-butyloxycarbonyl) and tBu (tert-butyl), on amino acid side chains. chempep.com

The preparation of orthogonally protected derivatives of L-2-Amino-3-guanidinopropionic acid is essential for its incorporation into peptides.

Fmoc-L-Agp(Boc)₂-OH : A prominent example is (S)-N-alpha-(9-Fluorenylmethyloxycarbonyl)-N,N'-bis-t-butyloxycarbonyl-2-amino-3-guanidino-propionic acid, also known as Fmoc-L-Agp(Boc)₂-OH. iris-biotech.de In this derivative, the α-amino group is protected by the base-labile Fmoc group, while the side-chain guanidino group is protected by two acid-labile Boc groups. iris-biotech.de This allows for the Fmoc group to be removed during peptide chain elongation without affecting the Boc-protected guanidino group. chempep.comiris-biotech.de The Boc groups are later removed during the final cleavage of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA). ejbiotechnology.info

Other Orthogonal Groups : Besides the Fmoc/Boc strategy, other protecting groups can be used to achieve orthogonality. For instance, the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group can be used to protect the side chain of a precursor like ornithine (e.g., Fmoc-Orn(Dde)-OH). nih.gov The Dde group is selectively removed using hydrazine (B178648) in DMF, leaving Fmoc and other acid-labile groups untouched, which enables site-specific modification on the ornithine side chain before its conversion to arginine. nih.gov

This table details examples of orthogonally protected amino acid derivatives used in peptide synthesis.

Interactive Data Table: Orthogonally Protected Amino Acid Derivatives

| Compound Name | α-Amino Protection | Side-Chain Protection | Cleavage Conditions (Side-Chain) | Application | References |

|---|---|---|---|---|---|

| Fmoc-L-Agp(Boc)₂-OH | Fmoc (Base-labile) | Boc (Acid-labile) | Strong acid (e.g., TFA) | Used as an arginine analogue in cationic peptide synthesis. | chempep.comiris-biotech.de |

| Fmoc-Orn(Dde)-OH | Fmoc (Base-labile) | Dde (Hydrazine-labile) | Hydrazine | Precursor for side-chain modification before guanidinylation. | nih.gov |

Role of Fmoc L 2 Amino 3 Guanidinopropionic Acid As an Arginine Analog in Peptide Research

Rational Design Principles for Arginine Substitution with Fmoc-L-2-Amino-3-guanidinopropionic Acid

The substitution of arginine with this compound (Fmoc-Agp) is a strategic decision in peptide design, driven by the desire to refine a peptide's structural and functional properties. The primary rationale is to retain the critical guanidinium (B1211019) group while altering its spatial presentation relative to the peptide backbone. The guanidinium group is vital for many biological recognition events, participating in strong electrostatic and hydrogen-bonding interactions. evitachem.com

Key design principles include:

Conformational Constraint: The shorter side chain of Agp, which lacks two methylene (B1212753) groups compared to arginine, brings the guanidinium head group closer to the peptide backbone. nih.govnih.gov This proximity imposes significant conformational constraints, reducing the flexibility of the side chain. This can be advantageous in locking a peptide into a specific bioactive conformation, potentially increasing its affinity and specificity for a target receptor or enzyme. nih.gov

Probing Side-Chain Length Importance: Replacing arginine with Agp allows researchers to systematically investigate the importance of the side chain's length and flexibility for a particular biological interaction. If a peptide analog containing Agp retains or enhances activity, it suggests that the precise positioning and orientation of the guanidinium group afforded by the longer arginine side chain are not strictly necessary. Conversely, a loss of activity highlights the critical role of the native arginine structure. nih.gov

Enzyme-Interaction Studies: In enzymology, analogs like Agp (also known as dinor-L-arginine) are invaluable for studying enzyme-substrate interactions. For instance, its use with human arginase I revealed that while the α-amino and α-carboxylate groups are crucial for binding, the shortened side chain prevents the guanidinium group from engaging with the catalytic metal ions in the active site, rendering it a weak inhibitor instead of a substrate. nih.govnih.gov

Comparative Studies with Arginine and Other Guanidino Amino Acids

To understand the specific contributions of this compound to peptide structure and function, its properties are often benchmarked against arginine and other non-canonical guanidino-containing amino acids.

The length of the side chain connecting the guanidinium group to the peptide backbone is a critical determinant of secondary structure and intermolecular interactions. nih.gov Studies comparing a homologous series of guanidino amino acids have demonstrated that side-chain length directly impacts the stability of secondary structures like α-helices. nih.gov

A study investigating ion pairing in α-helical peptides compared arginine with analogs of varying side-chain lengths, including L-2-amino-3-guanidinopropionic acid (Agp), L-2-amino-4-guanidinobutyric acid (Agb), and L-2-amino-6-guanidinohexanoic acid (Agh). nih.gov The results consistently showed that arginine-containing peptides exhibited higher helicity than those containing the other analogs. nih.gov This suggests that nature may have selected the specific side-chain length of arginine to optimally support helical conformations through a combination of inherent helical propensity and stabilizing intrahelical ion-pairing interactions. nih.gov The shorter side chain of Agp alters the geometry of these potential salt bridges, leading to reduced helical stability compared to arginine. nih.gov

Table 1: Comparison of Arginine and its Analogs by Side-Chain Length

| Amino Acid | Abbreviation | Side-Chain Structure | Relative Length |

|---|---|---|---|

| L-2-Amino-3-guanidinopropionic acid | Agp | -CH₂-NH-C(=NH)NH₂ | Shortest (Arg - 2 CH₂) |

| L-2-Amino-4-guanidinobutyric acid | Agb | -(CH₂)₂-NH-C(=NH)NH₂ | Short (Arg - 1 CH₂) |

| Arginine | Arg | -(CH₂)₃-NH-C(=NH)NH₂ | Standard |

| Homoarginine | hArg | -(CH₂)₄-NH-C(=NH)NH₂ | Long (Arg + 1 CH₂) |

| L-2-Amino-6-guanidinohexanoic acid | Agh | -(CH₂)₅-NH-C(=NH)NH₂ | Longest (Arg + 2 CH₂) |

Comparisons extend to other analogs such as homoarginine (hArg), which has one additional methylene group in its side chain, and derivatives of diaminobutyric acid (Dab). nih.govnih.gov

Homoarginine (hArg): As an analog with a longer, more flexible side chain, hArg provides a contrasting case to the constrained Agp. nih.gov While Agp brings the guanidinium group closer to the backbone, hArg pushes it further away. In studies of enzyme kinetics, hArg is often a slow-turnover substrate where Agp is an inhibitor, highlighting how incremental changes in side-chain length can shift the mode of interaction from inhibition to catalysis. nih.gov

Diaminobutyric Acid (Dab) Analogs: Research on β-hairpin stability has utilized a range of charged amino acids with varying side-chain lengths, including 2,4-diaminobutyric acid (Dab). nih.gov These studies systematically alter the number of methylene groups in the side chain to find the optimal length for stabilizing cross-strand ion pairs. For instance, in one model, the interaction between aspartic acid and Dab (with two side-chain methylenes) was found to be the most stabilizing for a diagonal ion pair in a β-hairpin. nih.gov Although not a guanidino-containing residue itself, research on Dab analogs underscores the general principle that side-chain length is a finely tuned parameter for optimizing electrostatic interactions in peptide structures, a principle that directly applies to the use of Agp as an arginine substitute. nih.gov

Table 2: Summary of Comparative Findings for Arginine Analogs

| Analog | Key Structural Difference from Arginine | Observed Effect in Peptides/Proteins | Reference Index |

|---|---|---|---|

| L-2-Amino-3-guanidinopropionic acid (Agp) | Shorter side chain (-2 CH₂) | Reduced α-helix stability compared to Arg. Acts as a weak inhibitor, not a substrate, for human arginase I. | nih.govnih.govnih.gov |

| Homoarginine (hArg) | Longer side chain (+1 CH₂) | Acts as a slowly hydrolyzed substrate for human arginase I. | nih.gov |

| L-2-Amino-4-guanidinobutyric acid (Agb) | Shorter side chain (-1 CH₂) | Reduced α-helix stability compared to Arg. | nih.gov |

Influence on Cationic Character and Charge Distribution in Peptides

The substitution of a neutral or anionic amino acid with Fmoc-Agp inherently increases the peptide's net positive charge. However, its primary influence on cationic character stems from the repositioning of this charge. By bringing the guanidinium group closer to the backbone, Agp alters the local charge distribution, which can have significant consequences for peptide behavior.

The shorter linker arm of Agp means the positive charge is less solvent-exposed and more influenced by the local dielectric environment of the peptide backbone and adjacent side chains. This can affect:

Intramolecular Ion Pairing: The geometry and strength of salt bridges with negatively charged residues like aspartic or glutamic acid are altered. Studies on polyelectrolyte brushes show that side-chain length affects how cations are distributed within the brush and their interaction with surfaces. mdpi.com The shorter side chains of aspartic acid, for example, push the grafted chains away from a cellulose (B213188) surface, whereas the longer chains of glutamic acid facilitate surface interactions. mdpi.com Similarly, the shorter chain of Agp modifies the distance and angle of potential electrostatic pairings within a peptide.

Intermolecular Interactions: The presentation of the positive charge is critical for interactions with other molecules. In the context of peptide-based drug delivery systems, the charge of the targeting ligand can dictate the balance between specific receptor binding and non-specific electrostatic adhesion to cell surfaces. nih.gov Modifying charge distribution by using an analog like Agp can be a strategy to minimize off-target binding while preserving the necessary interactions for receptor recognition. mdpi.com The closer proximity of the charge to the backbone in Agp could shield it from non-specific interactions, potentially improving the therapeutic index of a peptide drug.

Conformational and Structural Impact of Fmoc L 2 Amino 3 Guanidinopropionic Acid in Peptide Research

Effects on Peptide Secondary Structure Formation

The introduction of Fmoc-L-2-Amino-3-guanidinopropionic acid can significantly alter the propensity of a peptide to adopt specific secondary structures, such as α-helices and β-turns. These effects are a direct consequence of the steric and electronic properties of its guanidinium (B1211019) side chain.

The ability of an amino acid to promote or disrupt α-helix formation is a critical factor in peptide design. Research on alanine-based peptides containing L-2-Amino-3-guanidinopropionic acid (Agp) and other arginine analogs has provided valuable insights into its helical propensity. nih.gov Circular dichroism spectroscopy has been employed to determine the helical content of these peptides and derive key parameters that quantify their structural effects. nih.gov

A study investigating the impact of arginine analog side-chain length on helix formation revealed that L-2-Amino-3-guanidinopropionic acid has a lower helix propensity compared to arginine (Arg) and its longer-chain analog, (S)-2-amino-6-guanidino-hexanoic acid (Agh). nih.gov The helix propensity was found to follow the trend: Agp < (S)-2-amino-4-guanidinobutyric acid (Agb) < Arg > Agh, underscoring the unique influence of the natural arginine side-chain length on helical stability. nih.gov

Furthermore, all the studied arginine analogs, including Agp, were found to be unfavorable for N-capping, a stabilizing interaction at the N-terminus of an α-helix. nih.gov Conversely, the C-capping parameter, which reflects stabilization at the C-terminus, showed a trend of Agp < Agb < Arg < Agh, indicating that longer side chains are more favorable for C-capping. nih.gov These findings are supported by molecular mechanics calculations and surveys of protein structures. nih.gov

| Amino Acid Analog | Helix Propensity (w) | N-cap Parameter | C-cap Parameter |

|---|---|---|---|

| L-2-Amino-3-guanidinopropionic acid (Agp) | < Arg | Unfavorable | < Arg |

| (S)-2-amino-4-guanidinobutyric acid (Agb) | < Arg | Unfavorable | < Arg |

| Arginine (Arg) | Highest | Unfavorable | > Agp, Agb |

| (S)-2-amino-6-guanidino-hexanoic acid (Agh) | < Arg | Unfavorable | Highest |

The guanidinium group's ability to form hydrogen bonds and electrostatic interactions can also influence the formation of other structural motifs, such as β-turns. While specific studies focusing solely on the induction of β-turns by this compound are limited, research on conformationally restricted arginine analogs provides relevant insights. For instance, arginine-proline fused amino acids have been synthesized to restrict the peptide turn conformation, highlighting the importance of side-chain conformation in stabilizing such structures. researchgate.net The shorter side chain of L-2-Amino-3-guanidinopropionic acid, compared to arginine, would likely alter the geometry of potential hydrogen bonds within a turn, thereby influencing its stability and prevalence. The development of peptides with constrained geometries is a key area of research for creating molecules with specific receptor binding properties. nih.gov

Role in Peptide Stability and Proteolytic Resistance

A significant challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases. The incorporation of non-proteinogenic amino acids like L-2-Amino-3-guanidinopropionic acid is a well-established strategy to enhance peptide stability.

The introduction of unnatural amino acids can render peptide bonds less recognizable to proteases, thereby preventing cleavage. nih.gov Peptides rich in positively charged amino acids like arginine are often targets for proteases such as trypsin. biorxiv.org Substituting arginine with an analog like L-2-Amino-3-guanidinopropionic acid can disrupt the specific recognition motif required by the enzyme. The shorter side chain of L-2-Amino-3-guanidinopropionic acid may not fit as readily into the active site of certain proteases, thus conferring resistance to cleavage. nih.gov Studies on peptides containing various non-proteinogenic amino acids have demonstrated a significant increase in proteolytic resistance. nih.gov For example, modifications such as N-alkylation have been shown to effectively block cleavage at specific sites along the peptide backbone. rsc.org

| Modification Strategy | Effect on Proteolytic Stability |

|---|---|

| Incorporation of L-2-Amino-3-guanidinopropionic acid | Potential for increased resistance due to altered side-chain structure. |

| D-amino acid substitution | Generally confers high resistance to proteolysis. biorxiv.org |

| Peptide cyclization | Significantly improves protease resistance. biorxiv.org |

| N-terminal acetylation | Can increase resistance to proteases. nih.gov |

| N-alkylation | Effectively blocks cleavage at the modified site. rsc.org |

Enhanced stability in serum is crucial for the in vivo efficacy of peptide drugs. The degradation of peptides in serum is primarily due to the action of various proteases. Incorporating L-2-Amino-3-guanidinopropionic acid can contribute to improved serum stability by mitigating proteolytic degradation. nih.gov Research on arginine-rich peptide analogs has shown that modifications such as D-amino acid substitution and cyclization significantly enhance stability in human serum. biorxiv.org While C-terminal amidation can increase antimicrobial activity, it often has little effect on proteolytic degradation in serum. nih.gov Conversely, N-terminal acetylation tends to decrease peptide activity but substantially improves protease resistance. nih.gov The incorporation of L-2-Amino-3-guanidinopropionic acid, as a non-natural amino acid, is a promising strategy to improve the serum half-life of therapeutic peptides. nih.gov

Influence on Peptide-Nucleic Acid Interactions

The positively charged guanidinium group of L-2-Amino-3-guanidinopropionic acid plays a crucial role in mediating interactions with negatively charged nucleic acids like DNA and RNA. nih.gov This interaction is fundamental to the function of many cell-penetrating peptides and other DNA/RNA-binding peptides. The electrostatic attraction between the guanidinium group and the phosphate (B84403) backbone of nucleic acids is a primary driving force for binding. nih.gov

Studies on arginine-rich peptides have demonstrated their ability to interact with and translocate across cell membranes, often through interactions with negatively charged components of the membrane and subsequent interactions with intracellular nucleic acids. nih.gov While the shorter side chain of L-2-Amino-3-guanidinopropionic acid compared to arginine might slightly alter the geometry and strength of these interactions, the fundamental principle of electrostatic attraction remains. Research on RNA-peptide interactions has shown that peptides can bind to single-stranded regions and loop structures of RNA molecules. nih.gov The specific arrangement and conformational flexibility of the guanidinium groups on a peptide backbone can influence the specificity and affinity of these interactions.

Stabilization of RNA/RNA Duplexes

The modification of peptide nucleic acids with L-2-amino-3-guanidinopropionic acid, creating what are known as guanidine-modified PNAs (GPNAs), has been investigated for its effect on the stability of PNA/RNA duplexes. Research has shown that the introduction of the guanidinium group can have varied effects on duplex stability, often dependent on the specific context of the interaction, such as the sequence and the stereochemistry of the amino acid analog.

One study utilized isothermal titration calorimetry (ITC) to explore the binding of GPNAs to RNA hairpins. The findings indicated that the guanidine (B92328) modification, in this particular context, led to a reduction in the binding affinity for the target RNA hairpin compared to the unmodified PNA. This suggests that while the cationic nature of the guanidinium group might be expected to enhance electrostatic interactions with the negatively charged RNA backbone, other factors such as steric hindrance or altered pre-organization of the PNA strand could play a more dominant role in destabilizing the duplex.

A key observation was the change in the binding stoichiometry from a 1:1 PNA-RNA complex with unmodified PNA to a 2:1 GPNA-RNA complex. nih.gov This suggests a shift in the binding mode, possibly to a triplex-invasion complex, where two GPNA strands interact with the RNA target. nih.govnih.gov

Table 1: Binding Affinities of PNA and Guanidine-Modified PNA (GPNA) to an RNA Hairpin nih.gov

| PNA Construct | Binding Affinity (Ka, M⁻¹) | Stoichiometry (n) |

| Unmodified PNA | 8.4 x 10⁷ | 1 |

| D-GPNA1 | 4.6 x 10⁶ | 2 |

| L-GPNA1 | 2.2 x 10⁶ | 2 |

| Data from isothermal titration calorimetry experiments. |

The data in Table 1 clearly illustrates that for this specific RNA hairpin target, both the D- and L-isomers of the guanidine-modified PNA exhibit a lower binding affinity than the parent PNA. The change in stoichiometry is also a critical finding, pointing to a different and more complex binding mechanism than a simple duplex formation. nih.gov

Selective Interactions with Nucleic Acid Structures

The guanidinium group of L-2-amino-3-guanidinopropionic acid plays a crucial role in the selective recognition of specific nucleic acid structures. While the modification can sometimes reduce affinity for simple duplexes, it has shown potential for enhancing interactions with more complex or biologically relevant RNA structures. nih.govnih.gov

For instance, GPNA derived from D-arginine has been shown to recognize the transactivation response element (TAR) of HIV-1 with high affinity and sequence selectivity. nih.govnih.gov This interaction is presumed to occur through a Watson-Crick duplex formation following strand invasion. nih.govnih.gov This highlights the potential of GPNAs to target structured RNA molecules that are often resistant to binding by standard oligonucleotides.

Furthermore, studies on the interaction of GPNAs with the A-site of bacterial and human ribosomal RNA have revealed interesting selectivity profiles. In this context, the guanidine modification led to an increased affinity of a GPNA construct for the human A-site, while simultaneously causing a significant loss in sequence selectivity. nih.gov

Table 2: Binding Affinities and Sequence Selectivity of PNA and GPNA for A-site RNA Models nih.gov

| PNA Construct | Target RNA | Binding Affinity (Ka, M⁻¹) |

| PNA10 | Bacterial A-site | Low |

| PNA10 | Human A-site | Low |

| GPNA10 | Bacterial A-site | - |

| GPNA10 | Human A-site | Increased Affinity |

| Data indicates a dramatic loss in sequence selectivity for GPNA10, which correlated with large increases in binding order. |

The findings suggest that the guanidinium modification can modulate the binding profile of PNAs, in some cases enhancing affinity for specific, complex RNA targets while potentially reducing the ability to discriminate between similar sequences. nih.gov The highly cationic nature of some GPNAs can also lead to non-specific binding, likely due to interactions between the guanidinium groups and the phosphate backbone of RNA. rsc.org This underscores the importance of careful sequence design and placement of the guanidinopropionic acid residues to achieve the desired balance of binding affinity and selectivity for a particular nucleic acid target. rsc.org

Applications of Fmoc L 2 Amino 3 Guanidinopropionic Acid in Peptide and Peptidomimetic Design

Design of Protease-Resistant Peptide Therapeutics

A major hurdle in the development of peptide-based drugs is their susceptibility to degradation by proteases in the body. The incorporation of unnatural amino acids like L-2-amino-3-guanidinopropionic acid is a key strategy to overcome this limitation. nih.gov By altering the natural peptide sequence, these modifications can disrupt the recognition sites for proteases, thereby increasing the peptide's half-life and bioavailability. The shorter side chain of L-2-amino-3-guanidinopropionic acid compared to arginine can sterically hinder the approach of proteases, contributing to the enhanced stability of the peptide backbone. nih.gov Studies have shown that substituting protease-labile arginine residues with non-proteinogenic amino acids like ornithine or D-arginine can significantly stabilize peptides in biological fluids. nih.gov While specific data on the protease resistance conferred by L-2-amino-3-guanidinopropionic acid is still emerging, the principle of using such unnatural amino acids to block cleavage sites is a well-established and effective approach in medicinal chemistry. nih.gov

Enzyme Inhibitors

The unique structural features of L-2-amino-3-guanidinopropionic acid make it an interesting component in the design of enzyme inhibitors. Its ability to mimic the guanidinium (B1211019) group of arginine allows it to interact with the active sites of enzymes that recognize arginine as a substrate. However, its shorter side chain can prevent it from being a substrate, instead positioning it as a potential inhibitor.

Peptidomimetic and Macrocycle Design

Peptidomimetics and macrocycles are designed to overcome the limitations of natural peptides, such as poor stability and low bioavailability. Fmoc-L-2-amino-3-guanidinopropionic acid is a valuable tool in this field, enabling the creation of novel structures with improved therapeutic properties. chemimpex.com

Incorporation into Cyclic Peptides and Peptide Conjugates

Cyclic peptides often exhibit enhanced stability and receptor binding affinity compared to their linear counterparts due to their constrained conformation. nih.govnih.gov The synthesis of cyclic peptides can be achieved through various methods, including head-to-tail or side-chain cyclization, often employing solid-phase synthesis techniques where Fmoc-protected amino acids are essential. universiteitleiden.nl While specific examples detailing the incorporation of this compound into cyclic peptides are not widely reported, its use as an arginine analogue in peptide synthesis suggests its suitability for creating cyclic structures with unique conformational properties. iris-biotech.de The guanidinium group can play a crucial role in maintaining the desired conformation and mediating interactions with biological targets.

Peptide conjugates, where a peptide is linked to another molecule such as a drug or a labeling agent, are designed to improve the therapeutic index or to facilitate diagnosis. The use of "clickable" amino acids, such as those with azido (B1232118) or alkynyl groups, has become a popular strategy for bioconjugation. researchgate.net While this compound itself is not a "clickable" amino acid, its incorporation into a peptide sequence can provide a specific site for modification or interaction within a larger conjugate structure.

Engineering Peptides for Enhanced Receptor Binding and Selectivity

The design of peptides with high affinity and selectivity for specific receptors is a central goal in drug discovery. The incorporation of unnatural amino acids like L-2-amino-3-guanidinopropionic acid can introduce novel side-chain interactions and conformational constraints that lead to improved binding. nih.gov The guanidinium group is a key pharmacophore in many receptor-ligand interactions, and by modifying its positioning and flexibility through the use of this arginine analogue, it is possible to fine-tune the binding properties of a peptide. For example, cyclic peptides have been designed to bind to protein surfaces with antibody-like affinity, with Kd values in the nanomolar range. nih.gov While specific binding affinity data for peptides containing this compound is limited in the public domain, the principles of peptidomimetic design strongly support its potential to enhance receptor binding and selectivity.

Chemical Probes and Tools in Biochemical Studies

Beyond its therapeutic applications, this compound and its deprotected form serve as valuable chemical probes and tools for investigating biological processes. The ability of L-2-amino-3-guanidinopropionic acid to bind to the active site of enzymes like human arginase I without being catalytically turned over makes it an excellent tool for structural and mechanistic studies. nih.govnih.gov By crystallizing the enzyme in complex with this substrate analogue, researchers can gain insights into the specific interactions that govern substrate recognition and binding. nih.govnih.gov

Furthermore, the incorporation of such unnatural amino acids into peptide sequences can be used to probe enzyme-substrate interactions in a more complex biological context. rsc.org For instance, by systematically replacing arginine residues with L-2-amino-3-guanidinopropionic acid in a peptide substrate, one can dissect the contribution of individual residues to the binding affinity and specificity of an enzyme. These studies are crucial for understanding the molecular basis of enzyme function and for the rational design of novel inhibitors and modulators.

Emerging Applications in Supramolecular Chemistry and Materials Science

The field of supramolecular chemistry has seen a surge of interest in the use of small, well-defined molecules that can self-assemble into larger, ordered structures with emergent properties. This compound, with its unique combination of a bulky aromatic Fmoc group, a flexible amino acid backbone, and a strongly basic guanidino side chain, presents itself as a promising candidate for the construction of novel supramolecular materials. Its inherent ability to participate in a multitude of non-covalent interactions makes it a versatile building block for creating functional materials with applications in biomedicine and beyond.

Peptide-Based Supramolecular Gels and Co-Assembly Processes

The formation of supramolecular gels from low-molecular-weight gelators (LMWGs) is a key area of research in materials science. nih.gov These gels are formed through the self-assembly of the gelator molecules into a three-dimensional network that entraps the solvent. Fmoc-protected amino acids are particularly effective LMWGs due to the interplay of π-π stacking of the fluorenyl groups and hydrogen bonding between the amino acid moieties. nih.govrsc.org

While direct studies on the self-assembly of this compound are not extensively documented in publicly available research, the behavior of analogous Fmoc-amino acids, particularly those with functional side chains like Fmoc-L-arginine, provides significant insight. The guanidino group in arginine is known to greatly enhance intermolecular interactions. nih.gov This is attributed to its ability to form multiple hydrogen bonds and engage in strong electrostatic interactions. The delocalized sp2 electrons in the guanidinium group can also participate in cation-π interactions with aromatic systems, including the fluorenyl groups of adjacent molecules. nih.gov

The self-assembly process of this compound into a supramolecular gel is hypothetically driven by a combination of these forces:

π-π Stacking: The aromatic fluorenyl groups of the Fmoc moiety are the primary drivers for the initial aggregation of molecules.

Hydrogen Bonding: The amide linkages and the carboxylic acid group of the amino acid backbone, along with the guanidino group, can form an extensive network of hydrogen bonds, stabilizing the fibrillar structure.

Electrostatic Interactions: The positively charged guanidinium group can interact with the negatively charged carboxylate groups, leading to strong ionic interactions that reinforce the gel network.

The co-assembly of this compound with other Fmoc-amino acids or peptides represents a powerful strategy for tuning the properties of the resulting supramolecular gels. nih.govbohrium.com By incorporating different building blocks, it is possible to modulate the mechanical strength, porosity, and biocompatibility of the hydrogel. For instance, co-assembly with a hydrophobic Fmoc-amino acid could enhance the stability of the gel, while co-assembly with a bioactive peptide sequence could introduce specific cellular recognition motifs.

The table below summarizes the key intermolecular interactions involved in the self-assembly and co-assembly of Fmoc-amino acids, with projected contributions for this compound based on its structure and the behavior of similar compounds.

| Interaction Type | Contributing Moieties in this compound | Potential Impact on Supramolecular Gel Properties |

| π-π Stacking | Fluorenyl groups of the Fmoc moiety | Primary driving force for self-assembly; influences fiber formation. |

| Hydrogen Bonding | Amide (-CONH-), Carboxyl (-COOH), Guanidino (-C(NH2)2) groups | Crucial for stabilizing the 3D network; affects gel stiffness and thermal stability. |

| Electrostatic Interactions | Guanidinium cation and Carboxylate anion | Significantly enhances gel strength and stability through ionic cross-linking. |

| Cation-π Interactions | Guanidinium group and Fluorenyl rings | Provides additional stabilization to the self-assembled structure. |

| Van der Waals Forces | Aliphatic chain of the amino acid | Contributes to the overall packing and density of the gel network. |

This table is generated based on established principles of supramolecular chemistry and data from analogous compounds, as direct experimental data for this compound is limited in the reviewed literature.

Further research into the precise conditions and molecular ratios required for the gelation and co-assembly of this compound is necessary. Such studies would likely reveal a rich variety of supramolecular architectures with tunable properties, paving the way for their application in areas such as tissue engineering, drug delivery, and biosensing. The strong positive charge of the guanidino group could be particularly advantageous for applications requiring interaction with negatively charged biological macromolecules like DNA or the cell membrane.

Analytical and Characterization Methodologies in Fmoc L 2 Amino 3 Guanidinopropionic Acid Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone for confirming the molecular structure of Fmoc-L-2-Amino-3-guanidinopropionic acid and for analyzing the conformation of peptides into which it is incorporated.

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify functional groups and probe molecular structure by analyzing the vibrations of chemical bonds. researchgate.net In the context of this compound, Fourier Transform Infrared (FTIR) spectroscopy is particularly useful for verifying the presence of key structural motifs. acs.orgresearchgate.net The analysis of FTIR spectra can provide information on both the structure and intermolecular interactions, such as hydrogen bonding. lew.ro

Key vibrational bands for Fmoc-protected amino acids include the amide bands, which provide information about the peptide backbone, and signals from the fluorenyl, carboxyl, and guanidinium (B1211019) groups. researchgate.netlew.ro The fluorenyl group of the Fmoc moiety facilitates gelation and self-assembly through π-π stacking interactions, which can be observed and studied using these techniques. acs.orgresearchgate.net Raman spectroscopy is highly sensitive to small conformational changes and is particularly effective for studying samples in aqueous solutions, as it is insensitive to water. researchgate.net It is used to analyze the secondary structure of proteins and can be used to track protein unfolding. researchgate.net

Table 1: Characteristic Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Amide (Fmoc-NH) | N-H Stretch (Amide A) | ~3300-3500 | IR/Raman |

| Carboxylic Acid | C=O Stretch | ~1700-1725 | IR/Raman |

| Urethane (Fmoc) | C=O Stretch | ~1690-1710 | IR/Raman |

| Guanidinium | C=N Stretch / N-H Bending | ~1600-1680 | IR/Raman |

| Fluorenyl (Fmoc) | Aromatic C=C Stretch | ~1450-1600 | IR/Raman |

Circular Dichroism (CD) spectroscopy is an essential tool for investigating the secondary structure of peptides containing this compound. mdpi.com This technique measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of the peptide backbone and thus its conformation. nih.gov

When this amino acid analog is incorporated into a peptide chain, CD spectroscopy can determine the presence and relative proportions of secondary structures such as α-helices, β-sheets, β-turns, and random coils. lew.rosemanticscholar.org For instance, studies on arginine-containing peptides have shown that binding events can induce significant conformational changes, which are detectable as shifts in the CD spectrum. nih.gov The analysis of CD spectra for peptides synthesized with Fmoc-amino acids can confirm if the desired conformation has been achieved or if the introduction of the arginine mimetic has altered the peptide's fold. lew.ronih.gov This is critical as the peptide's three-dimensional structure is directly linked to its biological function.

Chromatographic Separation and Purity Assessment

Chromatographic methods are indispensable for separating this compound from reaction byproducts and for quantifying its purity, a critical parameter for its use in solid-phase peptide synthesis. nih.govevitachem.com

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of Fmoc-amino acids. nih.gov For this compound, reversed-phase HPLC (RP-HPLC) is the most common method. evitachem.com In this technique, the compound is separated based on its hydrophobic character. The bulky, nonpolar Fmoc group provides strong retention on a nonpolar stationary phase (like C18), allowing for excellent separation from more polar impurities. google.com

Purity levels of at least 95% are typically required for peptide synthesis, and this is routinely verified by HPLC. evitachem.com The analysis often involves a gradient elution with a mobile phase consisting of an aqueous buffer (often containing trifluoroacetic acid) and an organic solvent like acetonitrile. google.com Detection is commonly performed using a UV detector, as the fluorenyl group of the Fmoc moiety has a strong chromophore with a characteristic absorbance maximum around 265 nm. researchgate.net

Table 2: Typical HPLC Conditions for Fmoc-Amino Acid Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., Sinochrom ODS-BP) google.com |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water google.com |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile google.com |

| Elution | Gradient |

| Flow Rate | 1.0 - 2.0 mL/min google.com |

| Detection | UV at 220 nm or 265 nm google.comresearchgate.net |

| Injection Volume | 10 µL google.com |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for the qualitative monitoring of reactions and for preliminary purity assessment. amrita.educrsubscription.com In the analysis of this compound, TLC can quickly verify the progress of the Fmoc protection reaction or check the purity of the final product. sigmaaldrich.com

The stationary phase is typically silica (B1680970) gel, and the mobile phase is a mixture of solvents. amrita.edu A common eluent system for amino acids is a mixture of n-butanol, acetic acid, and water. researchgate.net Due to the large, nonpolar Fmoc group, this compound is significantly less polar than its unprotected counterpart. Consequently, it will travel further up the polar silica plate, resulting in a higher Retention Factor (Rf) value. Visualization can be achieved under UV light, where the Fmoc group fluoresces, or by using chemical stains like ninhydrin (B49086), although ninhydrin will only react with any free amino groups present as impurities, not the protected compound itself. amrita.eduiitg.ac.in

Computational and Theoretical Investigations of Fmoc L 2 Amino 3 Guanidinopropionic Acid and Its Peptide Conjugates

Molecular Dynamics (MD) Simulations of Peptides Containing Fmoc-L-2-Amino-3-guanidinopropionic Acid

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. duth.grbonvinlab.org This technique has become a powerful tool for investigating the folding, dynamics, and structure of peptides. duth.gr While specific MD studies focusing on peptides containing the Fmoc-protected form of L-2-amino-3-guanidinopropionic acid are not prevalent—as the Fmoc group is typically removed before a peptide's biological function is assessed—the methodology is directly applicable to peptides containing the resulting L-2-amino-3-guanidinopropionic acid (Agp) residue.

The process for simulating a peptide containing an Agp residue typically involves several key steps. bonvinlab.org First, the peptide's initial 3D structure is placed in a simulation box, which is then filled with solvent molecules, most commonly water, to mimic physiological conditions. bonvinlab.org Ions are also added to neutralize the system's charge and achieve a specific ionic concentration. nih.gov The system is then subjected to energy minimization to remove any steric clashes or unfavorable geometries. Following minimization, the system is gradually heated to the desired temperature and equilibrated under conditions of constant volume (NVT ensemble) and then constant pressure (NPT ensemble), which closely resemble experimental conditions. bonvinlab.org

Once equilibrated, a "production" MD simulation is run, during which the trajectory (the position, velocity, and energy of all atoms over time) is saved for analysis. MD simulations can provide time-dependent information on the structure of the peptides and the energetics of their interactions. nih.gov Analysis of these trajectories can reveal critical information about the peptide's conformational flexibility, folding pathways, and interactions with other molecules, such as biological membranes. duth.grnih.gov For instance, simulations can show how the shorter side chain of Agp, an arginine analog, affects a peptide's interaction with the negatively charged head groups of lipid membranes, a key step for many antimicrobial peptides. nih.goviris-biotech.de

Table 1: Typical Parameters Analyzed from MD Simulation Trajectories

| Parameter | Description | Typical Application |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the peptide at a given time point compared to a reference structure. | Assesses structural stability and conformational changes during the simulation. |

| Radius of Gyration (Rg) | A measure of the compactness of the peptide's structure. | Indicates whether the peptide is folding, unfolding, or maintaining a stable globular or extended state. |

| Solvent Accessible Surface Area (SASA) | The surface area of the peptide that is accessible to the solvent. | Helps understand the exposure of hydrophobic or hydrophilic residues to the environment, which is crucial for protein folding and binding interactions. |

| Hydrogen Bonds | The number and lifetime of intramolecular (within the peptide) and intermolecular (peptide-solvent) hydrogen bonds. | Key to understanding the stability of secondary structures like alpha-helices and beta-sheets. |

Quantum Chemical Calculations and Spectroscopic Interpretation

Quantum chemical (QC) calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules from first principles. researchgate.netnih.gov These methods are essential for understanding the fundamental characteristics of this compound and for interpreting its spectroscopic data.

In a typical QC study, the molecule's geometry is optimized to find its lowest energy conformation. researchgate.net Using a method like DFT with a specific functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)), researchers can calculate a variety of molecular properties. nih.gov These include the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy relates to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. nih.gov The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.

Furthermore, QC calculations can predict vibrational frequencies, which are then correlated with experimental infrared (IR) and Raman spectra. nih.gov For this compound, this would involve assigning calculated vibrational modes to specific functional groups, such as the C=O stretch of the carbamate (B1207046) and carboxylic acid, the N-H bends of the amine and guanidinium (B1211019) groups, and the characteristic vibrations of the fluorenyl group. rsc.org This correlation between theoretical and experimental spectra serves to confirm the molecule's structure and provides a detailed understanding of its vibrational properties. rsc.org

Table 2: Illustrative Electronic Properties from Quantum Chemical Calculations

| Property | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the tendency to donate electrons; likely associated with the electron-rich guanidinium or fluorenyl groups. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the tendency to accept electrons; likely localized on the Fmoc carbonyl or carboxylic acid groups. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to chemical reactivity and the energy required for electronic excitation. A larger gap suggests higher stability. |

| Dipole Moment | A measure of the net molecular polarity. | Influences solubility and intermolecular interactions, including how the molecule might orient itself in an electric field or interact with polar targets. |

Prediction of Conformational Preferences and Energetics

The three-dimensional structure of a molecule is critical to its function. Quantum mechanics calculations are a primary tool for predicting the preferred conformations of a molecule and their relative energies. nih.gov For a flexible molecule like this compound, which has several rotatable bonds, identifying the global energy minimum structure and other low-energy conformers is crucial.

The conformational landscape is explored by systematically rotating key dihedral angles (the angles between four sequentially bonded atoms) and calculating the energy of each resulting structure. This process generates a potential energy surface, from which the most stable conformers (local energy minima) can be identified. For this compound, important dihedral angles would include those governing the orientation of the Fmoc group relative to the amino acid backbone, and the rotation around the Cα-Cβ and Cβ-N bonds of the side chain.

Table 3: Hypothetical Conformational Energetics for a Key Dihedral Angle

| Dihedral Angle (e.g., C-N-Cα-Cβ) | Conformation Description | Relative Energy (kcal/mol) |

| 60° | Gauche (+) | 1.2 |

| 180° | Anti | 0.0 (Global Minimum) |

| -60° | Gauche (-) | 1.5 |

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how a molecule's chemical structure correlates with its biological activity. Computational modeling, particularly molecular docking, is a key technique in modern SAR investigations. iris-biotech.deteknoscienze.com Such studies are vital for evaluating how the incorporation of L-2-amino-3-guanidinopropionic acid (Agp) into a peptide sequence affects its ability to bind to a biological target.

In a pioneering study, computational docking was used to predict the impact of incorporating short-chain arginine analogs, including Agp, into peptides on their interaction with various enzymes involved in arginine metabolism. iris-biotech.deteknoscienze.com The general workflow involves:

Obtaining or building 3D models of the target proteins (e.g., enzymes like trypsin or nitric oxide synthase).

Generating a 3D structure of the peptide containing the Agp residue.

"Docking" the peptide into the active site of the target protein using specialized software. The software samples many possible orientations and conformations of the peptide within the binding site.

Calculating a "binding score" or estimating the binding energy for each pose, which predicts the strength of the interaction.

Results from these computational studies suggested that while Agp-containing peptides would not interact strongly with enzymes like arginase (ARG) or inducible nitric oxide synthase (iNOS), they were predicted to bind strongly to endothelial nitric oxide synthase (eNOS) and other enzymes, potentially acting as inhibitors. iris-biotech.deteknoscienze.com This type of predictive modeling allows researchers to prioritize which peptide analogs to synthesize and test experimentally, saving significant time and resources. iris-biotech.deteknoscienze.com By systematically modifying the peptide sequence in the model and re-evaluating the docking score, a detailed SAR can be constructed, guiding the design of more potent and selective peptide-based drugs.

Table 4: Example of a Docking-Based SAR Study for an Agp-Containing Peptide

| Peptide Analog | Target Enzyme | Predicted Binding Energy (kcal/mol) | Predicted Activity |

| Peptide-Arg | eNOS | -7.5 | Moderate Binding |

| Peptide-Agp | eNOS | -8.9 | Strong Binding (Potential Inhibitor) |

| Peptide-Arg | Arginase I | -8.2 | Strong Binding (Substrate) |

| Peptide-Agp | Arginase I | -5.1 | Weak/No Binding |

Q & A

Q. What is the role of the Fmoc group in Fmoc-L-2-Amino-3-guanidinopropionic acid during peptide synthesis?

The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a temporary protecting group for the α-amino group during solid-phase peptide synthesis (SPPS). It enables stepwise elongation of peptides by allowing selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF), minimizing side reactions. The guanidino group on the β-carbon remains unprotected, which may influence peptide solubility and intermolecular interactions .

Q. How is this compound typically synthesized?

Synthesis involves introducing the Fmoc group to L-2-Amino-3-guanidinopropionic acid via reaction with Fmoc-Cl (Fmoc-chloride) in a basic aqueous/organic solvent mixture (e.g., sodium bicarbonate/dioxane). Purification is achieved using reverse-phase HPLC to ensure >95% purity, with structural confirmation via H/C NMR and mass spectrometry .

Q. What analytical techniques confirm the purity and structure of this compound?

- HPLC : To assess purity (e.g., C18 column, acetonitrile/water gradient).

- NMR : H NMR (δ 7.3–7.8 ppm for Fmoc aromatic protons) and C NMR verify the backbone and protecting group.

- Mass Spectrometry : ESI-MS or MALDI-TOF confirms molecular weight (e.g., calculated for CHNO: 392.15 g/mol) .

Advanced Research Questions

Q. What challenges arise when incorporating this compound into solid-phase peptide synthesis, and how are they mitigated?

- Low Coupling Efficiency : The bulky guanidino group may sterically hinder coupling. Solutions include using double coupling protocols, activating agents (e.g., HBTU/HOBt), or elevated temperatures.

- Solubility Issues : The polar guanidino group reduces solubility in organic solvents. Pre-activation in DMF/DMSO mixtures or using microwave-assisted SPPS improves reaction kinetics .

Q. How does the guanidino group influence peptide conformation and stability?

The guanidino group enhances hydrogen-bonding potential and cation-π interactions, stabilizing α-helical or β-sheet structures. However, its basicity (pKa ~12.5) may lead to charge repulsion in non-polar environments, requiring pH optimization during folding studies. Comparative CD spectroscopy and MD simulations are recommended to analyze conformational effects .

Q. What side reactions are associated with the guanidino group under standard SPPS conditions?

- Nucleophilic Attack : The guanidino group may react with activated amino acids during coupling. Use of orthogonal protecting groups (e.g., Pmc or Pbf) for guanidine derivatives is advised, though not always feasible.

- Oxidation : Under acidic cleavage conditions (e.g., TFA), guanidino groups are generally stable, but prolonged exposure to oxidizing agents should be avoided .

Q. How should storage and handling protocols be optimized for this compound?

- Storage : Store desiccated at –20°C to prevent Fmoc group hydrolysis.

- Handling : Use inert atmospheres (argon/nitrogen) during weighing to minimize moisture absorption. Aqueous solutions should be prepared fresh to avoid degradation .

Data Contradictions and Resolutions

Discrepancies in reported solubility profiles of Fmoc-protected guanidino derivatives

Some studies report high aqueous solubility due to the guanidino group, while others note aggregation in polar solvents. Resolution lies in solvent selection:

- Aqueous Buffers (pH 4–6) : Optimal for solubility.

- DMF/DMSO : Required for SPPS compatibility.

Dynamic light scattering (DLS) can characterize aggregation tendencies .

Conflicting recommendations for cleavage/deprotection conditions

While standard TFA cocktails (e.g., 95% TFA, 2.5% HO, 2.5% TIS) effectively remove the Fmoc group, guanidino-containing peptides may require shorter cleavage times (1–2 hours) to minimize side reactions. LC-MS monitoring of cleavage intermediates is critical .

Methodological Recommendations

Q. Designing experiments to study bioactivity of peptides containing this residue

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.